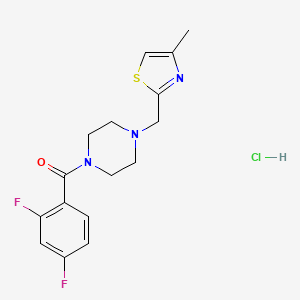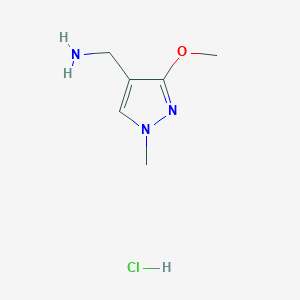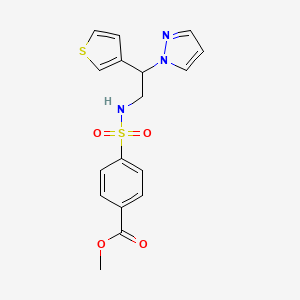amine CAS No. 320422-51-3](/img/structure/B2991352.png)
(E)-[2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylidene](methoxy)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine is an organic compound characterized by the presence of chlorophenyl and chlorophenoxy groups attached to an ethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine typically involves the reaction of 4-chlorophenol with 4-chlorobenzaldehyde under basic conditions to form the intermediate 4-chlorophenoxy-4-chlorobenzyl alcohol. This intermediate is then subjected to a condensation reaction with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or phenoxy derivatives.
Applications De Recherche Scientifique
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-(4-bromophenoxy)-1-(4-bromophenyl)ethylideneamine
- (E)-2-(4-fluorophenoxy)-1-(4-fluorophenyl)ethylideneamine
- (E)-2-(4-methylphenoxy)-1-(4-methylphenyl)ethylideneamine
Uniqueness
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine is unique due to the presence of chlorine atoms in both the phenyl and phenoxy groups. This structural feature imparts specific chemical and biological properties, such as increased reactivity and potential biological activity, which distinguish it from other similar compounds.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-19-18-15(11-2-4-12(16)5-3-11)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVRCZEWRUXJJ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/COC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)
![N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2991276.png)



![2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide](/img/structure/B2991284.png)
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/new.no-structure.jpg)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

